molecular formula C7H7Cl2N3O B1405130 3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS No. 313340-08-8

3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Katalognummer B1405130
CAS-Nummer: 313340-08-8
Molekulargewicht: 220.05 g/mol
InChI-Schlüssel: KMIXLCQPYRNBEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O . It is a solid substance and is used in scientific experiments for various purposes.


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 6 position . The carboxamide group is attached to the 2 position of the pyrazine ring .


Physical And Chemical Properties Analysis

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a solid substance . It has a molecular weight of 220.06 g/mol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antidepressant Research

3,5-Dichloro-6-ethylpyrazine-2-carboxamide and its derivatives are being explored for their potential use in antidepressant medication. A study found that structurally novel 5-HT3 receptor antagonists derived from pyrazine-carboxamide compounds exhibit promising antidepressant-like activity, indicating a potential application in treating depression (Mahesh et al., 2011).

Anticancer and Anti-inflammatory Agents

Research has been conducted on pyrazolopyrimidines derivatives, which are chemically related to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. These compounds have been evaluated for their effectiveness as anticancer and anti-5-lipoxygenase agents, showing potential applications in oncology and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Research

Alkylamino derivatives of pyrazine-2-carboxamide, which is structurally related to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, have been shown to possess antimycobacterial properties. This research suggests potential applications in developing new treatments for mycobacterial infections, including drug-resistant strains (Servusová-Vaňásková et al., 2015).

Synthesis of Nucleosides

Studies have also been conducted on the synthesis of novel tricyclic nucleosides using pyrazine derivatives. This area of research may have implications for the development of new therapeutic agents, particularly in the field of antiviral and anticancer drug development (Hamamichi, 1991).

Environmental Degradation Studies

There is research on the degradation kinetics of atrazine, a chemical structurally related to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, and its degradation products with ozone and OH radicals. This study provides insights into the environmental fate of such compounds and their potential impact on water treatment processes (Acero et al., 2000).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name

3,5-dichloro-6-ethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIXLCQPYRNBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 2
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 3
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 5
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Citations

For This Compound
7
Citations
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
Based on the reported routes, a convergent eight-step approach to Gilteritinib fumarate was designed, which is suitable for industrial implementation. The first key intermediate, 3,5-…
Number of citations: 0 link.springer.com
K Iikubo, K Kurosawa, T Matsuya, Y Kondoh… - Bioorganic & Medicinal …, 2019 - Elsevier
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is a valid therapeutic target for the treatment of EML4–ALK-positive non-small cell lung …
Number of citations: 8 www.sciencedirect.com
飯久保一彦, イイクボカズヒコ - 2020 - tsukuba.repo.nii.ac.jp
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for the treatment of EML4–ALK-positive non-small …
Number of citations: 5 tsukuba.repo.nii.ac.jp
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 106 pubs.acs.org
ZX Niu, YT Wang, JF Sun, P Nie, P Herdewijn - European Journal of …, 2023 - Elsevier
Myeloid leukemia denotes a hematologic malignancy characterized by aberrant proliferation and impaired differentiation of blood progenitor cells within the bone marrow. Despite the …
Number of citations: 4 www.sciencedirect.com
Y Wang, L Xing, Y Ji, J Ye, Y Dai, W Gu, J Ai… - Bioorganic & Medicinal …, 2019 - Elsevier
Starting from the recently launched FLT3/AXL multi-targeted inhibitor Gilteritinib (5), we conducted a side-chain ring closure medicinal chemistry approach leading to the identification of …
Number of citations: 9 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.